4-[(dimethylamino)methylidene]-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-one
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Overview
Description
4-[(dimethylamino)methylidene]-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound with a pyrazolone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(dimethylamino)methylidene]-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-one typically involves the condensation of 4-nitrobenzaldehyde with 4,5-dihydro-3-methyl-1H-pyrazol-5-one in the presence of dimethylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
4-[(dimethylamino)methylidene]-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-one can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced pyrazolone derivatives.
Substitution: Formation of substituted pyrazolone derivatives.
Scientific Research Applications
4-[(dimethylamino)methylidene]-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(dimethylamino)methylidene]-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the nitro group, which can participate in various chemical reactions. The dimethylamino group can also interact with nucleophiles, facilitating different pathways in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 4-[(dimethylamino)methylidene]-3-[(2-pyridylthio)methyl]-4,5-dihydro-1H-pyrazol-5-one
- (5Z)-5-[(dimethylamino)methylidene]-4-methyl-3-(4-nitrophenyl)-2,5-dihydrofuran-2-one
Uniqueness
4-[(dimethylamino)methylidene]-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-one is unique due to its specific substitution pattern on the pyrazolone ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C13H14N4O3 |
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Molecular Weight |
274.28 g/mol |
IUPAC Name |
4-(dimethylaminomethylidene)-5-methyl-2-(4-nitrophenyl)pyrazol-3-one |
InChI |
InChI=1S/C13H14N4O3/c1-9-12(8-15(2)3)13(18)16(14-9)10-4-6-11(7-5-10)17(19)20/h4-8H,1-3H3 |
InChI Key |
DYEVIUBAPCNBQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1=CN(C)C)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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